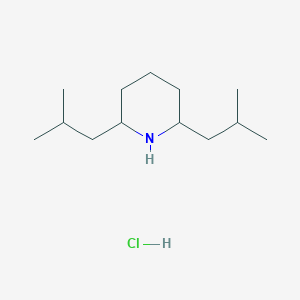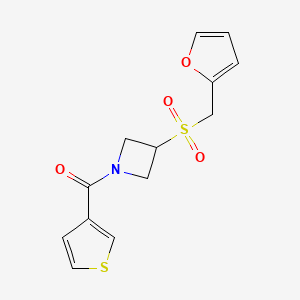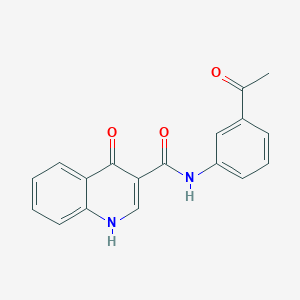
2,6-Bis(2-methylpropyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-methylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₈ClN and a molecular weight of 233.82 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylpropyl)piperidine hydrochloride involves the alkylation of piperidine with 2-methylpropyl groups. This can be achieved through a series of reactions, including hydrogenation, cyclization, and amination . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2-methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2,6-Bis(2-methylpropyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2-methylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with receptors or enzymes in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
2,6-Dimethylpiperidine: A similar compound with two methyl groups at the 2 and 6 positions.
2,6-Diisopropylpiperidine: A compound with two isopropyl groups at the 2 and 6 positions.
Uniqueness
2,6-Bis(2-methylpropyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other piperidine derivatives may not be suitable .
Propiedades
IUPAC Name |
2,6-bis(2-methylpropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N.ClH/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4;/h10-14H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHYTGCFVCDMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCC(N1)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)

![5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2495412.png)

methanone](/img/structure/B2495417.png)
![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)


![1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2495423.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)
![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)
